molecular formula C13H17N3O5 B11825952 2'-O-Methyl-5-propynylcytidine

2'-O-Methyl-5-propynylcytidine

Cat. No.: B11825952
M. Wt: 295.29 g/mol
InChI Key: RDNYOZGTGXUIIY-DTHBNOIPSA-N
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Description

2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:

    Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.

    Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.

    Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation Products: Various oxidized derivatives of the propynyl group.

    Reduction Products: Reduced forms of the propynyl group, such as alkanes.

    Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.

Scientific Research Applications

2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

    Biology: Incorporated into RNA molecules to study RNA structure and function.

    Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:

    Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.

    Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-Methyl-5-hydroxymethylcytidine
  • 2’-O-Methyl-5-formylcytidine
  • 2’-O-Propargyl-5-methylisocytidine

Uniqueness

2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one

InChI

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1

InChI Key

RDNYOZGTGXUIIY-DTHBNOIPSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

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